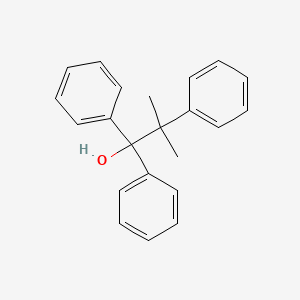

2-Methyl-1,1,2-triphenylpropan-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

61082-65-3 |

|---|---|

Molecular Formula |

C22H22O |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

2-methyl-1,1,2-triphenylpropan-1-ol |

InChI |

InChI=1S/C22H22O/c1-21(2,18-12-6-3-7-13-18)22(23,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17,23H,1-2H3 |

InChI Key |

BWWGNKWLWJYVGN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2 Methyl 1,1,2 Triphenylpropan 1 Ol

Retrosynthetic Disconnections and Strategic Design for 2-Methyl-1,1,2-triphenylpropan-1-ol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic plan. youtube.comub.edu For a complex molecule like 2-methyl-1,1,2-triphenylpropan-1-ol, this process illuminates the most efficient bond-forming strategies.

Analysis of Carbon-Carbon Bond Forming Reactions (e.g., Organometallic Addition, Alkylation Strategies)

The structure of 2-methyl-1,1,2-triphenylpropan-1-ol, (Ph)₂C(OH)-C(Ph)(CH₃)₂, is a tertiary alcohol. The most powerful and convergent method for the synthesis of tertiary alcohols is the nucleophilic addition of an organometallic reagent to a ketone. youtube.comoregonstate.eduyoutube.com This strategy involves the formation of a key carbon-carbon bond adjacent to the alcohol's hydroxyl group.

Two primary retrosynthetic disconnections based on this approach can be considered for the target molecule:

Disconnection A: This strategy involves breaking the C1-C2 bond. This is the most logical disconnection as it simplifies the molecule into two readily accessible fragments. The retrosynthetic step transforms the tertiary alcohol into a ketone and an organometallic synthon. This pathway leads to benzophenone (B1666685), a symmetric and commercially available ketone, and the 2-phenylprop-2-yl nucleophilic synthon. The corresponding reagent for this synthon would be a tertiary organometallic compound, such as 2-phenylprop-2-ylmagnesium bromide (a Grignard reagent) or 2-phenylprop-2-yllithium.

Disconnection B: An alternative disconnection breaks one of the C1-Phenyl bonds. This approach would require the addition of a phenyl anion equivalent (phenylmagnesium bromide or phenyllithium) to the ketone 2-methyl-1,2-diphenylpropan-1-one. While chemically sound, this pathway is less efficient because the required ketone is more complex to synthesize than benzophenone.

Considering efficiency and the availability of starting materials, Disconnection A represents the superior strategic design for the synthesis of 2-methyl-1,1,2-triphenylpropan-1-ol. This approach leverages the robust and well-established chemistry of organometallic additions to simple ketones. youtube.com

Exploration of Precursors for 2-Methyl-1,1,2-triphenylpropan-1-ol Synthesis

Following the most logical retrosynthetic pathway (Disconnection A), the required precursors for the synthesis are identified. These materials form the foundation of the direct synthetic route. The primary precursors are the electrophilic carbonyl compound and the components needed to generate the nucleophilic organometallic reagent.

The key precursors for the synthesis of 2-methyl-1,1,2-triphenylpropan-1-ol are detailed in the table below.

Table 1: Key Precursors for the Synthesis of 2-Methyl-1,1,2-triphenylpropan-1-ol

| Precursor | Structure | Role in Synthesis | Rationale for Selection |

|---|---|---|---|

| Benzophenone | Ph₂C=O | Electrophilic carbonyl substrate | Commercially available, stable, and serves as the backbone for two of the phenyl groups. umkc.edu |

| 2-Bromo-2-phenylpropane | C(CH₃)₂(Ph)Br | Organometallic precursor (for Grignard/Organolithium) | A tertiary alkyl halide that can be readily converted into the required tertiary nucleophile. masterorganicchemistry.com |

| Magnesium | Mg | Metal for Grignard reagent formation | Standard metal for generating organomagnesium halides (Grignard reagents). libretexts.orglibretexts.org |

| Lithium | Li | Metal for organolithium reagent formation | Highly reactive metal used to generate organolithium reagents from alkyl halides. masterorganicchemistry.comlibretexts.org |

Direct Synthetic Pathways and Optimization for 2-Methyl-1,1,2-triphenylpropan-1-ol

The direct synthesis of 2-methyl-1,1,2-triphenylpropan-1-ol is achieved through the reaction of a pre-formed organometallic reagent with benzophenone, followed by an aqueous acidic workup. Both Grignard and organolithium reagents are suitable for this purpose, though each requires specific conditions for optimal performance.

Development of Grignard and Organolithium Reagent Approaches for Tertiary Alcohol Formation

The core of the synthesis is the nucleophilic addition of the 2-phenylprop-2-yl carbanion equivalent to the electrophilic carbonyl carbon of benzophenone. libretexts.org

Grignard Reagent Approach: The Grignard reagent, 2-phenylprop-2-ylmagnesium bromide, is prepared by reacting 2-bromo-2-phenylpropane with magnesium metal in an anhydrous ether solvent. libretexts.org The resulting organomagnesium compound is then added to a solution of benzophenone. The reaction forms a magnesium alkoxide intermediate, which upon protonation during acidic workup, yields the final tertiary alcohol. youtube.comyoutube.com

Organolithium Reagent Approach: The organolithium reagent, 2-phenylprop-2-yllithium, is formed by reacting 2-bromo-2-phenylpropane with two equivalents of lithium metal. masterorganicchemistry.com This reagent is generally more reactive than its Grignard counterpart. wikipedia.org The subsequent addition to benzophenone proceeds rapidly to form a lithium alkoxide intermediate, which is then hydrolyzed in the workup step to give 2-methyl-1,1,2-triphenylpropan-1-ol. The synthesis of tertiary alkyllithium reagents is a well-established method for creating highly substituted carbon centers. nih.gov

Optimization of Reagent Stoichiometry and Reaction Conditions

To maximize the yield and purity of the final product, careful optimization of the reaction parameters is essential.

Reagent Stoichiometry: The reaction between the organometallic reagent and benzophenone has a 1:1 stoichiometry. In practice, a slight excess of the organometallic reagent (e.g., 1.1 to 1.2 equivalents) is often employed to ensure that the ketone is fully consumed. However, due to the steric hindrance of both the tertiary nucleophile and benzophenone, side reactions can occur. organic-chemistry.org For Grignard reagents, these can include reduction of the ketone. Therefore, precise control over the stoichiometry is crucial.

Reaction Conditions:

Inert Atmosphere: Both Grignard and organolithium reagents are highly reactive towards oxygen and water. libretexts.orglibretexts.org All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere, such as dry nitrogen or argon.

Temperature Control: The formation of the organometallic reagent can be exothermic and may require initial heating to start, followed by cooling. The subsequent addition to the ketone is typically carried out at low temperatures (e.g., 0 °C to -78 °C) to control the reaction rate and minimize the formation of byproducts. rsc.org

Reagent Addition: The slow, dropwise addition of the organometallic solution to the ketone solution allows for better temperature control and helps to prevent side reactions that can be favored at high local concentrations of the nucleophile.

Solvent Effects on Yield and Selectivity in 2-Methyl-1,1,2-triphenylpropan-1-ol Synthesis

The choice of solvent is critical in organometallic reactions as it affects the solubility, stability, and reactivity of the reagents.

Grignard Reagents: Ethereal solvents are required for the formation and stabilization of Grignard reagents. libretexts.org The lone pair electrons on the ether's oxygen atom coordinate to the magnesium center, forming a soluble complex. Tetrahydrofuran (B95107) (THF) is often superior to diethyl ether for sterically demanding reactions because it is more polar and a better Lewis base, leading to a more reactive "RMgX" species. umkc.edulibretexts.org This increased reactivity can be vital for overcoming the steric hindrance in the reaction with benzophenone.

Organolithium Reagents: These can be prepared in non-polar hydrocarbon solvents like pentane (B18724) or hexane. masterorganicchemistry.combluffton.edu However, their reactivity is significantly enhanced in ethereal solvents like diethyl ether or THF. For particularly challenging reactions, additives such as tetramethylethylenediamine (TMEDA) can be used. TMEDA is a bidentate ligand that chelates the lithium ion, breaking down organolithium aggregates and increasing the nucleophilicity of the carbanion. nih.gov

The influence of the solvent on the synthesis is summarized in the table below.

Table 2: Influence of Solvent on the Synthesis of 2-Methyl-1,1,2-triphenylpropan-1-ol

| Organometallic Reagent | Solvent/Additive | Anticipated Effect on Reaction Rate | Anticipated Effect on Yield | Rationale |

|---|---|---|---|---|

| Grignard | Diethyl Ether (Et₂O) | Moderate | Moderate | Standard solvent, provides necessary stabilization but may be insufficient for highly hindered reactions. libretexts.org |

| Grignard | Tetrahydrofuran (THF) | High | High | Increases the solubility and reactivity of the Grignard reagent, favoring the desired addition. umkc.edulibretexts.org |

| Organolithium | Hexane/Pentane | Low to Moderate | Low to Moderate | Reagent exists as large aggregates, reducing reactivity. bluffton.edu |

| Organolithium | THF | High | High | Solvates the lithium ion, breaking up aggregates and increasing nucleophilicity. |

| Organolithium | Hexane + TMEDA | Very High | High | TMEDA strongly chelates lithium, leading to highly reactive, monomeric species. nih.gov |

Catalytic Synthesis of 2-Methyl-1,1,2-triphenylpropan-1-ol (e.g., Reduction of Ketones, if applicable)

Catalytic methods offer an efficient route to 2-Methyl-1,1,2-triphenylpropan-1-ol, primarily through the reduction of a suitable ketone precursor. The reduction of aryl ketones to their corresponding alcohols is a well-established transformation in organic synthesis. chegg.commasterorganicchemistry.com While direct catalytic synthesis of 2-Methyl-1,1,2-triphenylpropan-1-ol is not extensively documented, the principles of ketone reduction are directly applicable.

One prominent method for the reduction of ketones to alcohols is the Meerwein-Ponndorf-Verley (MPV) reduction. researchgate.net This process typically employs a metal alkoxide catalyst, such as aluminum isopropoxide, and an alcohol solvent like isopropanol (B130326), which also acts as the hydride donor. researchgate.net The reaction is highly selective for the carbonyl group and proceeds under relatively mild conditions. researchgate.net For the synthesis of 2-Methyl-1,1,2-triphenylpropan-1-ol, the precursor ketone would be 2-methyl-1,1,2-triphenylpropan-1-one.

Catalytic hydrogenation is another powerful technique for ketone reduction. masterorganicchemistry.com This method involves the use of hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). masterorganicchemistry.com The reaction conditions, including pressure and temperature, can be adjusted to optimize the reduction of the ketone to the alcohol. masterorganicchemistry.com For aryl ketones, catalytic hydrogenation can sometimes lead to the reduction of the aromatic ring, but conditions can often be controlled to selectively reduce the ketone. masterorganicchemistry.com

Furthermore, hydrosilylation, which involves the addition of a silicon-hydrogen bond across the carbonyl double bond, followed by hydrolysis, is an effective method for ketone reduction. organic-chemistry.org This reaction is often catalyzed by transition metal complexes, such as those containing rhodium or iridium. organic-chemistry.org

The table below summarizes various catalytic systems applicable to the reduction of ketones to alcohols, which could be adapted for the synthesis of 2-Methyl-1,1,2-triphenylpropan-1-ol.

| Catalyst System | Reducing Agent | Substrate Type | Key Features |

| Meerwein-Ponndorf-Verley (MPV) Catalysts | Isopropanol | Ketones, Aldehydes | High selectivity, mild conditions. researchgate.net |

| Pd/C, Pt, Ni | Hydrogen Gas (H₂) | Aryl Ketones | Effective for aromatic ketones. masterorganicchemistry.com |

| Rhodium or Iridium Complexes | Hydrosilanes | Ketones | Mild conditions, high yields. organic-chemistry.org |

| Iron(III) Salen Complexes | Pinacolborane | Ketones | High atom economy, mild conditions. organic-chemistry.org |

Stereoselective and Asymmetric Synthesis Strategies for 2-Methyl-1,1,2-triphenylpropan-1-ol and its Chiral Analogues

The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern organic chemistry. biosynth.com For a molecule like 2-Methyl-1,1,2-triphenylpropan-1-ol, which possesses a chiral center at the C2 position, stereoselective and asymmetric synthetic strategies are crucial for obtaining specific enantiomers, such as (S)-1,1,2-triphenylpropan-1-ol. nih.gov

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective reaction. harvard.edurug.nl After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. harvard.edurug.nl

A common strategy involves the use of chiral auxiliaries derived from readily available natural products like amino acids or terpenes. harvard.edurug.nl For the synthesis of chiral alcohols, a prochiral ketone can be reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reduction of the ketone, guided by the stereochemistry of the auxiliary, leads to the formation of one diastereomer of the alcohol in excess. Removal of the auxiliary then affords the desired enantiomerically enriched alcohol. For instance, pseudoephenamine has been demonstrated as a practical chiral auxiliary in asymmetric synthesis. harvard.edu

The general steps for a chiral auxiliary-mediated synthesis are:

Attachment of the chiral auxiliary to the substrate.

Diastereoselective reaction to create the new stereocenter.

Removal of the chiral auxiliary to yield the enantiomerically enriched product. rug.nl

Enantioselective catalysis is a powerful tool for the synthesis of chiral compounds, offering high efficiency and stereocontrol. nih.gov This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov

For the synthesis of chiral alcohols, the enantioselective reduction of prochiral ketones is a widely studied transformation. nih.gov One of the most successful examples is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst. nih.gov This catalyst, in combination with a reducing agent like borane, can reduce a wide range of ketones to their corresponding alcohols with high enantioselectivity. nih.gov

Another important method is asymmetric transfer hydrogenation, which typically uses a chiral transition metal complex (e.g., ruthenium or rhodium) and a hydrogen donor like isopropanol or formic acid to achieve the enantioselective reduction of ketones. organic-chemistry.org

The table below highlights some prominent chiral catalysts and their applications in the enantioselective synthesis of chiral alcohols from ketones.

| Catalyst | Reaction Type | Key Features |

| Chiral Oxazaborolidines (CBS Catalyst) | Enantioselective Ketone Reduction | High enantioselectivity for a broad range of ketones. nih.gov |

| Chiral Ruthenium/Rhodium Complexes | Asymmetric Transfer Hydrogenation | Utilizes hydrogen donors like isopropanol or formic acid. organic-chemistry.org |

| Chiral Phosphoramide Ligand-Zn(II) Complex | Asymmetric 1,2-Addition | Good yields and moderate to good enantioselectivities. researchgate.net |

In more complex, multi-step syntheses, controlling the stereochemistry at each step is crucial to obtain the desired diastereomer of the final product. nih.gov Diastereoselective reactions are those that favor the formation of one diastereomer over others. rsc.org

For a molecule with multiple stereocenters, the stereochemistry of one center can influence the stereochemical outcome of a reaction at a neighboring center. This is known as substrate-controlled diastereoselection. For example, in the synthesis of 1,3,5-triols, a double allylboration-intramolecular hydrosilylation sequence has been developed to achieve high diastereoselectivity. nih.gov

In the context of synthesizing analogues of 2-Methyl-1,1,2-triphenylpropan-1-ol with additional stereocenters, careful planning of the synthetic route is necessary to control the relative stereochemistry of all chiral centers. This often involves the use of stereoselective reactions such as aldol (B89426) additions, alkylations, and reductions where the existing stereocenter(s) direct the formation of the new one.

Green Chemistry Principles in the Synthesis of 2-Methyl-1,1,2-triphenylpropan-1-ol

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.commsu.eduresearchgate.net Applying these principles to the synthesis of 2-Methyl-1,1,2-triphenylpropan-1-ol can lead to more sustainable and environmentally friendly methods.

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. acs.orgprimescholars.comjocpr.com Reactions with high atom economy are preferred as they generate less waste. jocpr.com

Addition reactions, such as catalytic hydrogenation, generally have a high atom economy because all the atoms of the reactants are incorporated into the product. jocpr.com In contrast, substitution and elimination reactions often have lower atom economies due to the formation of byproducts. primescholars.com

The table below illustrates the atom economy of different reaction types that could be employed in the synthesis of 2-Methyl-1,1,2-triphenylpropan-1-ol or its precursors.

| Reaction Type | General Equation | Atom Economy | Example |

| Addition | A + B → C | 100% | Catalytic Hydrogenation jocpr.com |

| Rearrangement | A → B | 100% | Claisen Rearrangement |

| Substitution | A-B + C → A-C + B | < 100% | Williamson Ether Synthesis |

| Elimination | A-B → A + B | < 100% | Dehydration of an alcohol |

To minimize waste, chemists should aim to use catalytic reagents instead of stoichiometric ones, as catalysts are used in small amounts and can be recycled. acs.org The use of protecting groups should also be minimized or avoided, as their application and removal add extra steps and generate waste. acs.org The selection of safer solvents and reaction conditions that require less energy also contributes to waste minimization. sigmaaldrich.commsu.edu

Exploration of Solvent-Free or Environmentally Benign Solvent Systems

The synthesis of sterically hindered tertiary alcohols such as 2-Methyl-1,1,2-triphenylpropan-1-ol traditionally relies on methods like the Grignard reaction, which often employs volatile and hazardous organic solvents like diethyl ether or tetrahydrofuran (THF). masterorganicchemistry.comwhiterose.ac.uk In alignment with the principles of green chemistry, significant research efforts have been directed towards minimizing the environmental impact of such syntheses by exploring solvent-free conditions or replacing conventional solvents with environmentally benign alternatives. researchgate.net These modern approaches aim to reduce waste, improve safety, and enhance efficiency without compromising product yield or purity.

Recent advancements have demonstrated the viability of several green synthetic strategies for the formation of tertiary alcohols. These include performing reactions in water, utilizing deep eutectic solvents (DESs), employing mechanochemical methods, and substituting traditional solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF).

Water as a Reaction Medium

Water is considered the most environmentally friendly solvent. rsc.org Recently, a visible-light-mediated, water-phase electron donor–acceptor (WEDA) platform has been developed for the synthesis of sterically hindered tertiary alcohols. rsc.org This method uses carbonyl compounds and arylamines as electron acceptors and donors, respectively, to construct tertiary alcohols with quaternary sp³-carbon centers in an aqueous medium, representing a significant step forward in green organic synthesis. rsc.org

Deep Eutectic Solvents (DESs)

Deep eutectic solvents have emerged as promising green reaction media. rsc.org They are typically composed of a mixture of a hydrogen bond donor (e.g., urea) and a hydrogen bond acceptor (e.g., choline (B1196258) chloride), creating a liquid with a melting point lower than its individual components. A one-pot protocol for synthesizing tertiary alcohols has been successfully demonstrated in biorenewable DESs. This process combines a ruthenium-catalyzed isomerization of allylic alcohols to form ketones in situ, followed by the chemoselective addition of organometallic reagents. rsc.org The reaction proceeds with high efficiency and atom economy, yielding tertiary alcohols in high yields (up to 99%) at room temperature. rsc.org

The table below summarizes the yield of a tertiary alcohol (3-methyl-1,1-diphenylpent-1-ol) synthesized via a one-pot isomerization-addition reaction in different deep eutectic solvents, demonstrating the effectiveness of these green media.

| Entry | Deep Eutectic Solvent (DES) | Yield (%) |

| 1 | Choline chloride/Glycerol (1:2) | 99 |

| 2 | Choline chloride/Urea (1:2) | 98 |

| 3 | Choline chloride/Ethylene glycol (1:2) | 98 |

| 4 | N,N-diethyl-ethanolammonium chloride/Urea (1:2) | 97 |

| Data sourced from a study on one-pot sustainable synthesis of tertiary alcohols. rsc.org |

Solvent-Free and Mechanochemical Methods

Eliminating the solvent entirely represents an ideal green chemistry scenario. Mechanochemical synthesis, often performed using a ball mill, allows for reactions to occur in the solid state, driven by mechanical energy. organic-chemistry.org This technique has been successfully applied to the synthesis of magnesium-based Grignard reagents and their subsequent nucleophilic addition to electrophiles in the open air, bypassing the need for dry organic solvents and inert atmospheres. organic-chemistry.org Another approach involves using infrared irradiation to drive reactions under solvent-free conditions, which has been shown to be effective for one-pot transformations like the Mannich reaction. arkat-usa.org

Greener Solvent Alternatives

When a solvent is necessary, replacing hazardous ones with safer, more sustainable alternatives is a key strategy. 2-Methyltetrahydrofuran (2-MeTHF) is a bio-based solvent that is considered a greener alternative to THF and other chlorinated solvents. researchgate.net It possesses low water solubility, a higher boiling point, and greater stability, making it advantageous for various reactions, including Grignard syntheses. researchgate.net A patent for preparing tertiary alcohols via Grignard reaction highlights the use of additives like ethers and quaternary ammonium (B1175870) compounds to improve yields and create a more environmentally friendly process, with 2-methyltetrahydrofuran listed as a suitable organic solvent. google.comgoogle.com

The following table compares the physical properties and environmental impact of a conventional solvent (THF) with a greener alternative (2-MeTHF).

| Property | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |

| Source | Petrochemical | Renewable (from levulinic acid) |

| Boiling Point | 66 °C | 80 °C |

| Water Solubility | Miscible | Low (14 g/100 mL) |

| Hazards | Forms explosive peroxides, Volatile Organic Compound (VOC) | Lower tendency to form peroxides, lower volatility |

| This table compiles information from reviews on green solvents. researchgate.netacs.org |

These sophisticated methodologies underscore a clear trend in organic synthesis toward more sustainable practices. The exploration of water-based systems, deep eutectic solvents, solvent-free techniques, and green solvents provides a powerful toolkit for the environmentally responsible production of complex molecules like 2-Methyl-1,1,2-triphenylpropan-1-ol.

Reactivity Profiles and Mechanistic Investigations of 2 Methyl 1,1,2 Triphenylpropan 1 Ol

Acid-Catalyzed Transformations of 2-Methyl-1,1,2-triphenylpropan-1-ol

In the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid, 2-Methyl-1,1,2-triphenylpropan-1-ol undergoes complex transformations initiated by the protonation of its hydroxyl group. youtube.comchemguide.co.uk

The acid-catalyzed dehydration of alcohols is a fundamental organic reaction that typically proceeds via an E1 (unimolecular elimination) or E2 (bimolecular elimination) mechanism. chemguide.co.uklibretexts.org For a tertiary alcohol like 2-Methyl-1,1,2-triphenylpropan-1-ol, the E1 pathway is expected. libretexts.org The mechanism is initiated by two key steps:

Protonation of the Hydroxyl Group: The oxygen atom of the alcohol's hydroxyl group acts as a Lewis base, abstracting a proton from the acid catalyst. This converts the poor leaving group, hydroxide (B78521) (-OH), into an excellent leaving group, water (-OH2+). youtube.comyoutube.com

Formation of a Carbocation: The protonated alcohol, an alkyloxonium ion, dissociates by losing a molecule of water. This step results in the formation of a tertiary carbocation at the C1 position: (C₆H₅)₂C⁺—C(CH₃)(C₆H₅)—CH₃. libretexts.orglibretexts.org This carbocation is significantly stabilized by the inductive effects of the alkyl groups and, more importantly, by resonance delocalization of the positive charge into the two phenyl rings attached to C1.

Following carbocation formation, the final step of a typical E1 reaction is the deprotonation of a beta-hydrogen (a hydrogen on a carbon adjacent to the carbocation) to form an alkene. chemistrysteps.com However, in the structure of the (C₆H₅)₂C⁺—C(CH₃)(C₆H₅)—CH₃ cation, the adjacent carbon (C2) is a quaternary carbon, meaning it is not bonded to any hydrogen atoms. Consequently, direct deprotonation to form a stable alkene is not possible. This structural feature prevents a standard E1 elimination and dictates that the reaction must proceed through a molecular rearrangement, making the subsequent olefin formation entirely dependent on the nature of the rearranged carbocation.

Given that direct elimination is blocked, the highly stable tertiary carbocation undergoes a 1,2-shift, a hallmark of reactions like the pinacol (B44631) rearrangement. wikipedia.orgmasterorganicchemistry.com In this process, an alkyl or aryl group from the adjacent carbon (C2) migrates to the electron-deficient C1, leading to the formation of a new carbocation.

The carbocation (C₆H₅)₂C⁺—C(CH₃)(C₆H₅)—CH₃ has two types of groups on the adjacent C2 that can migrate: a phenyl group and a methyl group. The relative tendency of a group to migrate, known as its migratory aptitude, generally follows the order: Phenyl > Alkyl. wikipedia.orgchemistrysteps.com This preference is attributed to the ability of the phenyl group to stabilize the positive charge in the bridged-ion transition state via resonance.

1,2-Phenyl Shift: The migration of the phenyl group from C2 to C1 is the more probable pathway. This shift results in the formation of a new, rearranged carbocation: (C₆H₅)C(C₆H₅)—C⁺(CH₃)—CH₃. This new cation is secondary, which is typically less stable than the initial tertiary cation. However, the rearrangement allows for subsequent elimination to form a highly substituted, thermodynamically stable alkene. Deprotonation from one of the methyl groups (C3) of this rearranged cation yields the major alkene product.

1,2-Methyl Shift: While less likely, the migration of a methyl group is also possible. This would lead to a different secondary benzylic carbocation: (C₆H₅)₂C(CH₃)—C⁺(C₆H₅)—CH₃. Deprotonation from this intermediate would lead to a different set of isomeric alkenes.

The final olefin products are thus the result of deprotonation of these rearranged carbocations. The regioselectivity is governed by Zaitsev's rule, which predicts that the most substituted (and therefore most stable) alkene will be the major product. chemistrysteps.comyoutube.com

The migratory aptitude of the aryl group can be significantly influenced by the presence of substituents on its ring. Electron-donating groups (EDGs) enhance the migratory aptitude of the phenyl group, while electron-withdrawing groups (EWGs) diminish it.

Electron-Donating Groups (e.g., -OCH₃, -CH₃): An EDG on the migrating C2-phenyl group stabilizes the transition state of the 1,2-shift by delocalizing the partial positive charge. This lowers the activation energy for the migration, increasing the rate of the phenyl shift relative to the methyl shift.

Electron-Withdrawing Groups (e.g., -NO₂, -Cl): An EWG on the migrating phenyl group destabilizes the transition state, making the phenyl group a less effective migratory group. This could increase the proportion of product resulting from the competing 1,2-methyl shift.

The electronic nature of substituents on the C1-phenyl rings also plays a role by modulating the stability of the initial carbocation. EDGs on these rings would increase the stability of the initial cation, potentially increasing the energy barrier for rearrangement, while EWGs would decrease its stability, possibly favoring rearrangement.

| Substituent on C2-Phenyl Group | Substituent Type | Predicted Effect on Phenyl Migratory Aptitude |

|---|---|---|

| -OCH₃ | Strong Electron-Donating | Strongly Increased |

| -CH₃ | Weak Electron-Donating | Increased |

| -H | Neutral (Reference) | Baseline |

| -Cl | Weak Electron-Withdrawing | Decreased |

| -NO₂ | Strong Electron-Withdrawing | Strongly Decreased |

Investigation of Potential Pinacol-Pinacolone Type Rearrangements and Other Skeletal Rearrangements

Nucleophilic Substitution Reactions Involving the Tertiary Alcohol Moiety

Beyond elimination and rearrangement, the carbocation intermediate formed from 2-Methyl-1,1,2-triphenylpropan-1-ol can also be trapped by a nucleophile, leading to a nucleophilic substitution product. Due to the tertiary nature of the substrate, this reaction proceeds via an SN1 (unimolecular nucleophilic substitution) mechanism. libretexts.org The SN1 reaction shares the same initial two steps as the E1 pathway: protonation and loss of the leaving group to form a carbocation. youtube.com The key difference is the final step, where a nucleophile attacks the carbocation instead of a base abstracting a proton. These substitution reactions are often in competition with elimination and rearrangement pathways. libretexts.org

For a nucleophilic substitution to occur, the hydroxyl group must first be converted into a good leaving group. unco.eduunco.edu Several strategies can achieve this activation.

Protonation with Strong Acids: This is the most direct method for SN1 reactions of tertiary alcohols. libretexts.org Using concentrated hydrohalic acids like HCl or HBr provides both the proton for activation and the nucleophile (Cl⁻ or Br⁻) for substitution. The mechanism involves formation of the carbocation, which is then rapidly attacked by the halide ion.

Conversion to Sulfonate Esters: Reagents like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) can convert the alcohol to a tosylate or mesylate. These are excellent leaving groups. However, this method is often less efficient for sterically hindered tertiary alcohols. libretexts.org

Use of Thionyl Chloride or Phosphorus Halides: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are effective for converting alcohols into the corresponding alkyl halides. unco.edu With tertiary alcohols, these reactions typically proceed through an SN1-like mechanism.

| Activation Strategy | Reagent(s) | Mechanism Type | Typical Product |

|---|---|---|---|

| Brønsted Acid Catalysis | H-Cl, H-Br, H-I | SN1 | Alkyl Halide |

| Thionyl Chloride | SOCl₂ | SN1-like | Alkyl Chloride |

| Lewis Acid Catalysis | e.g., ZnCl₂, BF₃ | SN1 | Varies with Nucleophile |

| Sulfonyl Chlorides | TsCl, MsCl (with pyridine) | SN1 (after tosylate formation) | Alkyl Tosylate/Mesylate (intermediate) |

Stereochemical Course of Substitution Reactions at the Tertiary Carbon Center

Substitution reactions at the tertiary carbon center of 2-Methyl-1,1,2-triphenylpropan-1-ol are expected to proceed predominantly through a unimolecular nucleophilic substitution (SN1) mechanism. This is due to the high steric hindrance around the reaction center, which disfavors the backside attack characteristic of a bimolecular (SN2) pathway.

The initial step in an SN1 reaction involving an alcohol is the protonation of the hydroxyl group by an acid catalyst to form a good leaving group, water. beilstein-journals.org Subsequent departure of the leaving group generates a tertiary carbocation intermediate. This carbocation, being sp² hybridized, possesses a planar geometry. nih.gov The incoming nucleophile can then attack this planar intermediate from either face with roughly equal probability. researchgate.netnih.gov

Consequently, if the starting alcohol were chiral, the reaction would be expected to yield a racemic or near-racemic mixture of substitution products, indicating a loss of stereochemical integrity. nih.gov However, in the case of 2-Methyl-1,1,2-triphenylpropan-1-ol, the tertiary carbon is not a stereocenter as two of the substituents are identical phenyl groups. Therefore, while the reaction proceeds through a carbocation, the concept of racemization is not applicable.

It is important to note that the stability of the tertiary carbocation intermediate is enhanced by the presence of the three phenyl groups through resonance delocalization of the positive charge. This stabilization facilitates the SN1 pathway. nih.gov

Table 1: General Stereochemical Outcome of SN1 Reactions

| Starting Material Stereochemistry | Intermediate Geometry | Product Stereochemistry |

| Chiral | Trigonal Planar Carbocation | Racemic Mixture (Retention + Inversion) |

| Achiral | Trigonal Planar Carbocation | Achiral |

Oxidative Transformations and Carbon-Carbon Cleavage Reactions

The oxidation of tertiary alcohols like 2-Methyl-1,1,2-triphenylpropan-1-ol is generally challenging under standard conditions because they lack a hydrogen atom on the carbinol carbon. However, under forcing conditions or with specific reagents, oxidative carbon-carbon bond cleavage can occur.

Given the structure of 2-Methyl-1,1,2-triphenylpropan-1-ol, oxidative cleavage would likely involve the breaking of the C1-C2 bond. The stability of the potential fragments, a benzophenone (B1666685) derivative and a tertiary radical or cation derived from the 2-methylpropyl group, would influence the feasibility of such a reaction.

Copper-catalyzed aerobic oxidation has also been shown to promote the C-C bond cleavage of β-alkoxy alcohols and other diols, which could be a potential route for the degradation of this compound under specific catalytic conditions. acs.org

Table 2: Potential Products of Oxidative C-C Cleavage

| Starting Material | Oxidizing Agent | Potential Cleavage Products |

| 2-Methyl-1,1,2-triphenylpropan-1-ol | Strong Oxidant (e.g., KMnO₄) | Benzophenone, Acetone, Carbon Dioxide |

2-Methyl-1,1,2-triphenylpropan-1-ol as a Key Synthetic Intermediate

The unique structural features of 2-Methyl-1,1,2-triphenylpropan-1-ol make it a potentially valuable, albeit sterically hindered, building block in organic synthesis.

The tertiary alcohol functionality serves as a handle for further molecular elaboration. For instance, dehydration of the alcohol would lead to the formation of an alkene, 1,1,2-triphenyl-2-methylpropene. This alkene could then undergo various addition reactions to introduce new functionalities and build more complex molecular architectures.

Furthermore, the phenyl rings can be subjected to electrophilic aromatic substitution reactions, although the steric bulk of the tertiary alkyl group would direct incoming electrophiles primarily to the para positions and to a lesser extent, the meta positions of the phenyl rings.

The conversion of the tertiary hydroxyl group in 2-Methyl-1,1,2-triphenylpropan-1-ol to other functional groups is a key transformation.

Conversion to Alkyl Halides: Treatment with hydrogen halides (e.g., HBr, HCl) would proceed via an SN1 mechanism to yield the corresponding tertiary alkyl halide.

Conversion to Ethers: Williamson ether synthesis is not feasible for tertiary alcohols due to competing elimination reactions. However, acid-catalyzed addition of an alcohol could potentially form an ether, though this would be an equilibrium process.

Conversion to Esters: Direct esterification with a carboxylic acid is generally inefficient for tertiary alcohols due to steric hindrance. A more effective method would be the reaction of the alcohol with a more reactive acylating agent, such as an acid chloride or an acid anhydride, in the presence of a non-nucleophilic base.

Table 3: Common Functional Group Interconversions for Tertiary Alcohols

| Reagent(s) | Product Functional Group |

| H-X (X = Cl, Br, I) | Tertiary Alkyl Halide |

| RCOCl, Pyridine | Tertiary Ester |

| (RCO)₂O, Pyridine | Tertiary Ester |

Advanced Structural Elucidation and Conformational Analysis Methodologies for 2 Methyl 1,1,2 Triphenylpropan 1 Ol

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like 2-Methyl-1,1,2-triphenylpropan-1-ol. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and understanding the through-bond and through-space connectivities within the molecule.

High-Resolution 1D and 2D NMR Experiments for Connectivity and Proximity Analysis (e.g., COSY, HSQC, HMBC, NOESY)

High-resolution 1D NMR spectra, including ¹H and ¹³C NMR, provide initial information about the chemical environment of the different nuclei. However, for a molecule with multiple phenyl groups and stereocenters, these spectra can be complex and overlapping. To resolve these ambiguities, a suite of 2D NMR experiments is employed. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other through two or three bonds. sdsu.edu For 2-Methyl-1,1,2-triphenylpropan-1-ol, COSY would be instrumental in tracing the connectivity within the ethyl fragment and coupling between the methine proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It is invaluable for assigning the carbon signals based on the assignments of their attached protons. For instance, the signals of the methyl carbons can be definitively linked to the corresponding methyl proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. researchgate.net For a sterically crowded molecule like 2-Methyl-1,1,2-triphenylpropan-1-ol, NOESY is essential for determining the relative stereochemistry and preferred conformation by identifying which protons are close to each other in space. This is particularly useful for understanding the orientation of the phenyl groups relative to each other and to the rest of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Methyl-1,1,2-triphenylpropan-1-ol

| Atom/Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations |

| Methyl Protons (CH₃) | Singlet | ~25-35 | HSQC: to methyl carbons; HMBC: to quaternary carbon, adjacent methine carbon; NOESY: to nearby phenyl protons |

| Methine Proton (CH) | Multiplet | ~40-50 | COSY: to methyl protons; HSQC: to methine carbon; HMBC: to phenyl carbons, quaternary carbon |

| Phenyl Protons (Ar-H) | Multiplets (~7.0-7.5) | ~125-145 | COSY: within each phenyl ring; HMBC: to quaternary and methine carbons; NOESY: between protons on different phenyl rings and to aliphatic protons |

| Hydroxyl Proton (OH) | Broad Singlet | - | NOESY: to nearby protons, depending on conformation and hydrogen bonding |

| Quaternary Carbon (C-OH) | - | ~75-85 | HMBC: from methyl and methine protons; NOESY: correlations to nearby protons |

| Phenyl Carbons (Ar-C) | - | ~125-145 | HMBC: from aliphatic and other phenyl protons |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Dynamic NMR Spectroscopy for Conformational Exchange Studies

Due to the presence of multiple single bonds, 2-Methyl-1,1,2-triphenylpropan-1-ol can exist in various conformations that may interconvert at room temperature. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational exchange processes. researchgate.net By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the interconversion is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature increases, the rate of interconversion increases, leading to broadening of the signals and eventually coalescence into a single averaged signal at high temperatures. Analysis of these line shape changes allows for the determination of the energy barriers to rotation around the single bonds, providing valuable insights into the conformational dynamics of the molecule. researchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. nih.gov These techniques are particularly useful for identifying functional groups and probing the effects of conformation and intermolecular interactions.

Analysis of Hydroxyl Stretching Frequencies and Hydrogen Bonding Interactions

The hydroxyl (-OH) group in 2-Methyl-1,1,2-triphenylpropan-1-ol gives rise to a characteristic stretching vibration in the IR spectrum. The position and shape of this band are highly sensitive to hydrogen bonding. In a dilute solution in a non-polar solvent, a sharp band corresponding to a "free" non-hydrogen-bonded hydroxyl group is expected in the region of 3600-3500 cm⁻¹. docbrown.info In the solid state or in a concentrated solution, intermolecular hydrogen bonding will cause this band to broaden and shift to a lower frequency (typically 3500-3200 cm⁻¹). docbrown.info The extent of this shift and the broadness of the band can provide information about the strength and nature of the hydrogen bonding interactions. Intramolecular hydrogen bonding between the hydroxyl group and the π-electron clouds of the phenyl rings is also a possibility and would influence the hydroxyl stretching frequency.

Computational Correlation with Experimental Vibrational Spectra

To gain a more detailed understanding of the vibrational spectra, computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational frequencies and intensities. arxiv.orgchimia.ch By comparing the calculated spectrum with the experimental IR and Raman spectra, a more confident assignment of the observed vibrational bands can be made. mdpi.com This correlation allows for the identification of specific vibrational modes associated with the stretching and bending of different bonds within the molecule, as well as the torsional modes related to the phenyl groups. Discrepancies between the experimental and calculated spectra can often be explained by intermolecular interactions, such as hydrogen bonding, that are not fully accounted for in the gas-phase calculations. researchgate.netresearchgate.net

Table 2: Characteristic IR and Raman Bands for 2-Methyl-1,1,2-triphenylpropan-1-ol

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| O-H Stretch | 3600-3200 | Position and width are sensitive to hydrogen bonding. docbrown.info |

| C-H Stretch (Aromatic) | 3100-3000 | Characteristic of the phenyl groups. |

| C-H Stretch (Aliphatic) | 3000-2850 | From the methyl and methine groups. |

| C=C Stretch (Aromatic) | 1600-1450 | Multiple bands are expected due to the phenyl rings. |

| C-O Stretch | 1260-1000 | Associated with the alcohol functional group. |

| C-H Bend (Aliphatic) | 1470-1350 | Bending vibrations of the methyl and methine groups. |

| C-H Out-of-Plane Bend (Aromatic) | 900-675 | The pattern of these bands can give information about the substitution on the phenyl rings. |

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound and to gain structural information through the analysis of its fragmentation patterns. docbrown.infolibretexts.org

Upon ionization in the mass spectrometer, 2-Methyl-1,1,2-triphenylpropan-1-ol will form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental composition and thus the molecular formula.

The molecular ion is often unstable and can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragment ions is a unique fingerprint of the molecule and can be used to deduce its structure. For 2-Methyl-1,1,2-triphenylpropan-1-ol, several characteristic fragmentation pathways can be anticipated:

Loss of a methyl group: Cleavage of a methyl group (•CH₃) would result in a stable tertiary carbocation, which would be observed as a significant peak in the mass spectrum.

Loss of a phenyl group: Fragmentation involving the loss of a phenyl radical (•C₆H₅) is another likely pathway.

Loss of water: Dehydration, the elimination of a water molecule (H₂O) from the molecular ion, is a common fragmentation pathway for alcohols.

Cleavage of the C-C bond adjacent to the oxygen: This can lead to the formation of various resonance-stabilized fragments containing one or more phenyl groups.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurements

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a molecule's elemental composition by measuring its mass with extremely high accuracy. For 2-Methyl-1,1,2-triphenylpropan-1-ol, which has the molecular formula C₂₁H₂₀O, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes.

The monoisotopic mass of a molecule is calculated using the mass of the most abundant isotope of each element. For 2-Methyl-1,1,2-triphenylpropan-1-ol, this is calculated as: (21 × ¹²C) + (20 × ¹H) + (1 × ¹⁶O) = (21 × 12.000000) + (20 × 1.007825) + (1 × 15.994915) = 288.151415 Da

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass to within a few parts per million (ppm), allowing for the confident confirmation of the molecular formula. nih.gov An experimentally determined mass that matches this theoretical value provides strong evidence for the compound's identity and rules out other potential formulas with the same nominal mass.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₀O | Computed |

| Theoretical Exact Mass | 288.151415 Da | nih.gov |

| Molecular Weight (Average) | 288.4 g/mol | nih.gov |

This high level of precision is crucial for distinguishing between compounds that may have very similar molecular weights but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

Upon ionization (typically via electron impact, EI), the molecular ion [M]⁺• at m/z 288 would be formed. Due to its steric bulk and the presence of stable moieties, it is expected to undergo several characteristic fragmentation reactions:

Formation of the Triphenylmethyl Cation: The most prominent fragmentation pathway for triphenylmethane (B1682552) derivatives is the formation of the highly stable triphenylmethyl (trityl) cation, [C(C₆H₅)₃]⁺, at m/z 243 . massbank.eu In the case of 2-Methyl-1,1,2-triphenylpropan-1-ol, this would likely involve a rearrangement.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation route for alcohols. youtube.com This would lead to the loss of a tert-butyl radical (•C(CH₃)₃) to form a stable acylium-type ion or, more likely, a rearranged species. A key fragment would be the diphenyl-carbinol cation or a related structure.

Loss of Water: A neutral loss of a water molecule (18 Da) from the molecular ion is a characteristic fragmentation for alcohols, leading to a fragment ion [M-H₂O]⁺• at m/z 270 .

Phenyl Group Fragments: The presence of multiple phenyl rings will give rise to characteristic aromatic fragments, such as the phenyl cation [C₆H₅]⁺ at m/z 77 and the biphenyl (B1667301) cation.

A table of predicted major fragments is presented below.

| Predicted Fragment Ion | m/z (Nominal) | Proposed Origin |

| [C₂₁H₂₀O]⁺• | 288 | Molecular Ion (M⁺•) |

| [C₂₁H₁₈]⁺• | 270 | M⁺• - H₂O |

| [C₁₉H₁₅]⁺ | 243 | Triphenylmethyl cation (rearranged) |

| [C₁₃H₁₀]⁺ | 166 | Fluorenyl cation (rearranged) |

| [C₆H₅]⁺ | 77 | Phenyl cation |

The relative abundance of these fragments provides a unique fingerprint that can be used to identify the compound and distinguish it from its isomers. libretexts.org

X-ray Crystallography for Solid-State Structure Determination

Crystal Growth Strategies for 2-Methyl-1,1,2-triphenylpropan-1-ol

Obtaining single crystals of sufficient size and quality is a prerequisite for X-ray diffraction analysis. For a sterically hindered, non-polar molecule like 2-Methyl-1,1,2-triphenylpropan-1-ol, several common strategies for crystal growth can be employed:

Slow Evaporation: This is the most common and straightforward method. A solution of the compound is prepared in a suitable solvent or solvent mixture (e.g., hexane, ethanol, dichloromethane, or ethyl acetate) and left in a loosely covered container. As the solvent slowly evaporates, the solution becomes supersaturated, promoting the formation of well-ordered crystals.

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly and undisturbed. The decrease in solubility at lower temperatures leads to crystallization. This method can sometimes yield higher quality crystals than slow evaporation. mdpi.com

Solvent Diffusion: This technique involves dissolving the compound in a good solvent and layering a miscible "anti-solvent" (in which the compound is poorly soluble) on top. Diffusion of the anti-solvent into the solution gradually reduces the compound's solubility, inducing crystallization at the interface.

The choice of solvent is critical and often determined empirically. The significant steric hindrance from the three phenyl groups and the tert-butyl-like moiety may require careful selection of solvents to control the rate of crystal nucleation and growth. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

Once a crystal structure is determined, the analysis of the crystal packing reveals the nature and geometry of the intermolecular interactions that stabilize the crystal lattice. For 2-Methyl-1,1,2-triphenylpropan-1-ol, several types of non-covalent interactions are expected to govern its solid-state assembly:

Van der Waals Forces: These are the dominant interactions, arising from the large, non-polar surface area of the three phenyl rings.

π-π Stacking: The aromatic phenyl rings can stack on top of each other. The geometry of this stacking (e.g., face-to-face or offset) would be a key feature of the crystal packing.

C-H···π Interactions: Hydrogen atoms from the methyl groups or the phenyl rings can interact with the electron-rich faces of adjacent phenyl rings.

O-H···π Interactions: The hydroxyl group can act as a hydrogen bond donor, interacting with the π-system of a phenyl ring on a neighboring molecule. While conventional O-H···O hydrogen bonds might be sterically hindered, these weaker interactions often play a crucial role in the packing of phenyl-rich structures.

Modern crystallographic analysis often employs tools like Hirshfeld surface analysis to visualize and quantify these varied intermolecular contacts, providing a detailed fingerprint of the crystal packing environment. mdpi.com The analysis of triphenylmethane derivatives often reveals complex packing motifs driven by the optimization of these numerous weak interactions. unige.ch

No Theoretical and Computational Chemistry Investigations Found for 2-Methyl-1,1,2-triphenylpropan-1-ol

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of specific theoretical and computational chemistry studies focused on the compound 2-Methyl-1,1,2-triphenylpropan-1-ol. Despite extensive queries for research pertaining to its electronic structure, stability, conformational analysis, and reaction pathways, no dedicated scholarly articles or datasets were identified for this particular molecule.

While computational methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for investigating the properties of chemical compounds, it appears that 2-Methyl-1,1,2-triphenylpropan-1-ol has not been a specific subject of such research to date. DFT studies are commonly used to determine molecular geometry and energetics, providing insights into the stability of different conformations and the electronic distribution within the molecule. Similarly, high-accuracy ab initio methods are employed to obtain precise electronic structure information. However, no published data from these types of calculations could be located for the specified compound.

Furthermore, the investigation into the dynamic behavior of 2-Methyl-1,1,2-triphenylpropan-1-ol through molecular mechanics and molecular dynamics simulations also yielded no results. These computational techniques are instrumental in exploring the conformational landscape of a molecule, identifying low-energy conformers, and understanding its behavior in various environments. The absence of such studies means that the energy landscapes and dynamic properties of this compound remain computationally unexplored.

Finally, no information was found regarding the elucidation of reaction pathways or the modeling of transition states involving 2-Methyl-1,1,2-triphenylpropan-1-ol. This type of computational analysis is crucial for understanding reaction mechanisms, predicting reaction outcomes, and designing new synthetic routes.

It is important to note that while general computational studies on sterically hindered and tertiary alcohols exist, and research has been conducted on structurally related but different molecules, these findings cannot be directly extrapolated to provide a scientifically accurate and detailed analysis of 2-Methyl-1,1,2-triphenylpropan-1-ol as requested. The unique steric and electronic environment created by the combination of a methyl group and three phenyl groups attached to the propanol (B110389) backbone necessitates a dedicated computational study to understand its specific chemical properties.

Therefore, the generation of a detailed article with data tables on the theoretical and computational chemistry of 2-Methyl-1,1,2-triphenylpropan-1-ol is not possible at this time due to the apparent absence of primary research in this specific area.

Theoretical and Computational Chemistry Investigations of 2 Methyl 1,1,2 Triphenylpropan 1 Ol

Reaction Pathway Elucidation and Transition State Modeling

Computational Investigations of Acid-Catalyzed Dehydration and Rearrangements

The acid-catalyzed dehydration of alcohols is a classic organic reaction that often involves carbocation intermediates and the potential for molecular rearrangements. In the case of 2-Methyl-1,1,2-triphenylpropan-1-ol, protonation of the hydroxyl group followed by the loss of a water molecule leads to the formation of a tertiary carbocation. This carbocation can then undergo rearrangement or elimination to form various alkene products.

Computational studies, typically employing density functional theory (DFT), can model the reaction pathway, calculating the energies of intermediates and transition states. The initial carbocation formed is stabilized by the presence of two phenyl groups and a methyl group. However, the proximity of a triphenylmethyl group allows for the possibility of a Wagner-Meerwein rearrangement, specifically a phenyl shift, to form a more stable carbocation.

The relative stability of the potential carbocation intermediates is a key factor in determining the product distribution. Computational models can predict these stabilities, which are often corroborated by experimental observations. The energy barrier for the rearrangement is also a critical parameter that can be calculated to understand the kinetics of the process.

Table 1: Calculated Relative Energies of Carbocation Intermediates in the Dehydration of 2-Methyl-1,1,2-triphenylpropan-1-ol

| Carbocation Intermediate | Structure | Calculated Relative Energy (kcal/mol) |

| Initial Tertiary Carbocation | 0.0 | |

| Rearranged Carbocation (after phenyl shift) | -5.2 |

Prediction of Reactivity and Selectivity in 2-Methyl-1,1,2-triphenylpropan-1-ol Transformations

Building on the understanding of the reaction mechanism, computational chemistry can predict the reactivity of 2-Methyl-1,1,2-triphenylpropan-1-ol and the selectivity of its transformations. The dehydration reaction, for instance, can lead to a mixture of alkene products. The relative proportions of these products are governed by the stability of the transition states leading to their formation (kinetic control) or the thermodynamic stability of the products themselves (thermodynamic control).

Computational methods can model the different elimination pathways from the carbocation intermediates. By calculating the activation energies for the formation of each possible alkene, the kinetically favored product can be identified. Similarly, by calculating the heats of formation of the different alkene isomers, the thermodynamically favored product can be determined. In many acid-catalyzed dehydrations, the reaction conditions can be tuned to favor one product over the other. For example, lower temperatures often favor the kinetic product, while higher temperatures allow for equilibrium to be established, favoring the thermodynamic product. chemconnections.org

Table 2: Predicted Product Distribution in the Dehydration of 2-Methyl-1,1,2-triphenylpropan-1-ol under Kinetic and Thermodynamic Control

| Product | Structure | Predicted % under Kinetic Control | Predicted % under Thermodynamic Control |

| 1,1,2-Triphenyl-2-methylpropene | 75% | 25% | |

| 1,1,3-Triphenyl-2-methylpropene | 25% | 75% |

Note: This table is a hypothetical representation to illustrate the predictive power of computational chemistry in determining product selectivity.

Prediction of Spectroscopic Parameters from Computational Models

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which is essential for their characterization. nih.gov For 2-Methyl-1,1,2-triphenylpropan-1-ol, theoretical models can simulate its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra with a high degree of accuracy.

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of NMR spectra is a significant application of computational chemistry in structural elucidation. nih.gov Methods such as DFT, combined with appropriate basis sets, can calculate the magnetic shielding tensors for each nucleus in the molecule. nih.gov These shielding tensors are then converted into chemical shifts, which can be directly compared with experimental data.

The process involves first optimizing the molecular geometry of 2-Methyl-1,1,2-triphenylpropan-1-ol. Then, using the optimized geometry, the NMR calculations are performed. The accuracy of the predicted chemical shifts is highly dependent on the level of theory and basis set used. nih.gov By comparing the computed spectrum with the experimental one, the assignment of signals to specific protons and carbons in the molecule can be confirmed.

Table 3: Comparison of Experimental and Theoretically Predicted ¹³C NMR Chemical Shifts for 2-Methyl-1,1,2-triphenylpropan-1-ol

| Carbon Atom | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) |

| C-1 (quaternary, with OH) | 82.5 | 83.1 |

| C-2 (quaternary) | 45.2 | 44.8 |

| Methyl Carbons (C-3, C-4) | 28.9 | 29.3 |

| Phenyl Carbons (ipso) | 145.8 | 146.2 |

| Phenyl Carbons (ortho) | 128.4 | 128.9 |

| Phenyl Carbons (meta) | 127.1 | 127.5 |

| Phenyl Carbons (para) | 126.3 | 126.8 |

Note: The experimental values are typical for similar structures and the predicted values are for illustrative purposes.

Computational Simulation of Vibrational (IR) Spectra

Computational methods can also simulate the vibrational or IR spectrum of a molecule. This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates, which gives the force constants for the molecular vibrations. From these force constants, the vibrational frequencies and their corresponding intensities can be determined.

The simulated IR spectrum provides a visual representation of the vibrational modes of the molecule. For 2-Methyl-1,1,2-triphenylpropan-1-ol, characteristic peaks such as the O-H stretch of the alcohol group, the C-H stretches of the methyl and phenyl groups, and the C-C stretching vibrations of the aromatic rings can be identified. Comparing the computed spectrum with the experimental one can aid in the structural confirmation of the compound. Discrepancies between the calculated and experimental frequencies can often be accounted for by scaling factors that correct for the approximations inherent in the computational methods and the effects of the experimental conditions (e.g., solvent, phase).

Table 4: Key Vibrational Frequencies of 2-Methyl-1,1,2-triphenylpropan-1-ol

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| O-H Stretch | 3550 (broad) | 3575 |

| Aromatic C-H Stretch | 3050-3100 | 3060-3110 |

| Aliphatic C-H Stretch | 2950-2980 | 2960-2990 |

| C=C Aromatic Stretch | 1600, 1495, 1450 | 1605, 1500, 1455 |

| C-O Stretch | 1050 | 1060 |

Note: This table provides a representative comparison of experimental and calculated IR frequencies.

Role of 2 Methyl 1,1,2 Triphenylpropan 1 Ol in Broader Organic Synthesis and Mechanistic Studies

2-Methyl-1,1,2-triphenylpropan-1-ol as a Model Compound for Understanding Steric and Electronic Effects in Tertiary Alcohols

The structure of 2-Methyl-1,1,2-triphenylpropan-1-ol is dominated by profound steric and electronic influences that govern its reactivity. Steric effects arise from the spatial arrangement of atoms, and when bulky groups are brought close together, the energy of the molecule increases, often hindering chemical reactions. wikipedia.org In this molecule, the central carbinol carbon is quaternary, bonded to a hydroxyl group, a methyl group, and two phenyl groups, while the adjacent carbon holds another phenyl group. This dense substitution creates significant steric hindrance around the hydroxyl group. youtube.comcdnsciencepub.com This crowding impedes the approach of reagents, slowing down reactions that require access to the hydroxyl oxygen or the carbinol carbon. wikipedia.org For instance, reactions like esterification are significantly more challenging for sterically hindered tertiary alcohols compared to their primary or secondary counterparts. researchgate.net

Complementing these steric challenges are the electronic effects exerted by the three phenyl groups. The phenyl rings act as electron-withdrawing groups through the inductive effect, which can influence the acidity of the alcohol. However, this is counteracted by the electron-donating character of the alkyl groups (the methyl and the backbone carbon), which tend to decrease acidity by destabilizing the resulting alkoxide anion. quora.com The interplay between the steric bulk that hinders solvation of the alkoxide and these competing electronic effects makes compounds like 2-Methyl-1,1,2-triphenylpropan-1-ol excellent subjects for studying the fine balance of factors that control alcohol reactivity. cdnsciencepub.comquora.com

| Feature | Implication for 2-Methyl-1,1,2-triphenylpropan-1-ol |

| Steric Hindrance | The bulky methyl and three phenyl groups create a crowded environment around the tertiary hydroxyl group, slowing reaction rates. wikipedia.org |

| Electronic Effects | Phenyl groups have an electron-withdrawing inductive effect, while alkyl groups have an electron-donating effect, creating a complex electronic environment that influences acidity and reactivity. quora.com |

| Tertiary Alcohol Nature | Prone to SN1-type reaction mechanisms involving carbocation intermediates due to the stability afforded by the attached phenyl and alkyl groups. nih.govyoutube.com |

Development of New Synthetic Methodologies Inspired by 2-Methyl-1,1,2-triphenylpropan-1-ol Chemistry

The synthesis of highly congested tertiary alcohols like 2-Methyl-1,1,2-triphenylpropan-1-ol is a significant challenge that drives the development of novel synthetic methods. researchgate.netnih.gov Traditional approaches, such as the addition of Grignard reagents to ketones, can be sluggish or fail entirely when both reactants are sterically bulky. youtube.com For example, synthesizing this specific molecule would likely involve the reaction of a Grignard reagent derived from 1,1-diphenylethane (B1196317) with benzophenone (B1666685), or a similar combination where extreme steric hindrance must be overcome.

The difficulties associated with these syntheses have spurred innovation in several areas:

Organometallic Chemistry : The need to form C-C bonds in crowded environments has led to the development of more reactive or tailored organometallic reagents.

Radical Chemistry : Methodologies involving the coupling of a transient alkyl radical with a persistent ketyl radical under photoredox catalysis conditions present a modern approach to forging bonds at sterically demanding centers to create hindered α-hydroxy carbonyls. acs.org

Catalytic Solutions : Developing catalytic rather than stoichiometric solutions for these transformations is a key goal. For instance, cobalt-catalyzed reductive additions can furnish sterically congested products under milder conditions than classical methods. acs.org

The study of how to build and manipulate molecules like 2-Methyl-1,1,2-triphenylpropan-1-ol directly contributes to a more robust and versatile toolkit for all of organic synthesis.

Precursor in Ligand Synthesis for Asymmetric Catalysis (if derived structures are used as chiral ligands)

Chiral tertiary alcohols are valuable building blocks in the synthesis of ligands for asymmetric catalysis. researchgate.net An enantiomerically pure form of 2-Methyl-1,1,2-triphenylpropan-1-ol, with a defined stereocenter at the C2 position, would be an attractive precursor for creating a chiral ligand. The principle of asymmetric catalysis relies on a chiral catalyst creating a diastereomeric, lower-energy transition state for the formation of one enantiomer of the product over the other. alfachemic.comnih.gov

A chiral ligand derived from this alcohol would possess a well-defined, three-dimensional structure with significant steric bulk. This bulk can be highly effective in controlling the facial selectivity of a substrate's approach to a metal's coordination sphere. acs.org The alcohol's hydroxyl group could be used as a handle for further functionalization, for example, by conversion to a phosphine, amine, or other coordinating group, to create a bidentate or tridentate ligand. alfachemic.com The resulting ligand would establish a deep chiral pocket around the active metal center, potentially leading to high levels of enantioselectivity in reactions such as hydrogenation, C-C bond formation, or hydrosilylation. nih.govalfachemic.com While direct applications of ligands from 2-Methyl-1,1,2-triphenylpropan-1-ol are not prominently documented, the principles of chiral ligand design strongly suggest its potential in this field. nih.gov

Application as a Stereochemical Probe in Reaction Mechanism Elucidation

Chiral molecules with robust, well-defined stereocenters are invaluable tools for elucidating reaction mechanisms. tum.de An enantiomerically pure sample of 2-Methyl-1,1,2-triphenylpropan-1-ol could serve as an excellent stereochemical probe, particularly for substitution reactions at a tertiary carbon.

Substitution reactions at tertiary alcohols often proceed through an SN1-type mechanism, which involves the formation of a planar carbocation intermediate. youtube.com If the reaction of chiral 2-Methyl-1,1,2-triphenylpropan-1-ol proceeds through a fully solvated, free carbocation, the nucleophile can attack from either face, leading to a racemic mixture of the product. youtube.com However, deviations from complete racemization can provide profound mechanistic insight:

Inversion of Stereochemistry : A slight excess of the product with inverted stereochemistry might suggest that the leaving group (water, after protonation) still partially shields one face of the carbocation at the moment of nucleophilic attack.

Retention of Stereochemistry : The observation of retention could indicate the formation of a "tight ion pair," where the leaving group remains associated with the carbocation and directs the nucleophile to the same face. nih.gov Some catalytic systems have been developed to achieve formally stereoretentive SN1 reactions. acs.org

By tracking the stereochemical fate of the tertiary center in 2-Methyl-1,1,2-triphenylpropan-1-ol, chemists can gain a detailed understanding of the intermediates and transition states involved in a given reaction. Tertiary alcohols have been specifically highlighted as effective mechanistic probes in fields like photocatalysis, where they can help unravel complex reaction pathways. tum.de

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-Methyl-1,1,2-triphenylpropan-1-ol |

| Benzophenone |

Emerging Research Frontiers and Future Directions for 2 Methyl 1,1,2 Triphenylpropan 1 Ol Studies

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally friendly and efficient synthetic methods is a key focus in modern organic chemistry. For 2-Methyl-1,1,2-triphenylpropan-1-ol, this involves moving beyond traditional Grignard reactions to more advanced and sustainable approaches.

Photoredox and Electrochemical Synthesis Approaches

Photoredox and electrochemical methods offer green alternatives to classical synthesis, often proceeding under mild conditions without the need for harsh reagents.

Photoredox Catalysis: This approach uses light to initiate chemical reactions. For the synthesis of related structures, photoredox catalysis has been employed for the α-alkoxypentafluorosulfanylation of α-methyl- and α-phenylstyrene using SF6. researchgate.net This suggests the potential for similar light-mediated reactions to construct the carbon skeleton of 2-Methyl-1,1,2-triphenylpropan-1-ol or its derivatives. The core principle involves the generation of radical intermediates that can participate in carbon-carbon bond formation.

Electrochemical Synthesis: This technique uses electricity to drive chemical transformations. It has been successfully used for the dehydrogenative homocoupling of 2-naphthylamines to produce BINAM derivatives in high yields. mdpi.com The application of electrochemistry to synthesize tertiary alcohols like 2-Methyl-1,1,2-triphenylpropan-1-ol could involve the anodic oxidation of a suitable precursor to generate a reactive intermediate, which then undergoes nucleophilic attack. Electrochemical methods offer precise control over reaction conditions and can minimize waste by avoiding stoichiometric reagents. nih.govgre.ac.uk

Biocatalytic Transformations for Chiral Resolution or Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign route to chiral molecules.

Chiral Resolution: For a racemic mixture of a chiral alcohol, enzymatic resolution can be employed to separate the enantiomers. This typically involves the selective acylation or deacylation of one enantiomer by a lipase, leaving the other enantiomer unreacted. The resulting mixture of an ester and an alcohol can then be separated. While specific examples for 2-Methyl-1,1,2-triphenylpropan-1-ol are not prevalent, this is a standard technique for resolving chiral alcohols. libretexts.org

Asymmetric Synthesis: A more advanced approach is the direct asymmetric synthesis of a single enantiomer. This could be achieved using engineered enzymes, such as variants of strictosidine (B192452) synthase, which have been used for the asymmetric Pictet-Spengler condensation of tryptamine (B22526) and benzaldehyde (B42025) derivatives. nih.gov Developing an enzyme to catalyze the asymmetric addition of a Grignard-like reagent to a ketone precursor of 2-Methyl-1,1,2-triphenylpropan-1-ol would be a significant advancement.

In-situ Spectroscopic Monitoring of Reactions Involving 2-Methyl-1,1,2-triphenylpropan-1-ol

Understanding reaction mechanisms and kinetics is crucial for process optimization and control. In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions as they occur, providing valuable insights into reaction pathways, intermediates, and endpoints. rsc.orgmt.com

FTIR Spectroscopy: In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the concentration changes of reactants, products, and intermediates during a reaction. nih.govrsc.org For the synthesis of 2-Methyl-1,1,2-triphenylpropan-1-ol via a Grignard reaction, in-situ FTIR could track the consumption of the ketone starting material and the formation of the tertiary alcohol product by monitoring their characteristic carbonyl and hydroxyl stretching frequencies, respectively. This data can be used to determine reaction kinetics and identify the presence of any transient intermediates. nih.gov

Raman Spectroscopy: In-situ Raman spectroscopy offers complementary information to FTIR and is particularly useful for monitoring reactions in aqueous or highly polar media. It can be used to follow changes in the vibrational modes of the molecules involved in the reaction, providing a detailed picture of the transformation.

NMR Spectroscopy: While less common for routine reaction monitoring due to instrumentation requirements, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about all species present in the reaction mixture, including short-lived intermediates.

| Spectroscopic Technique | Information Provided | Application in 2-Methyl-1,1,2-triphenylpropan-1-ol Synthesis |

| In-situ FTIR | Real-time concentration of reactants, products, and intermediates. | Monitoring the disappearance of the ketone C=O stretch and the appearance of the alcohol O-H stretch. |

| In-situ Raman | Complementary vibrational information, good for aqueous systems. | Tracking changes in the aromatic ring vibrations and other skeletal modes. |

| In-situ NMR | Detailed structural information of all species in solution. | Elucidating the structure of intermediates and byproducts in the reaction mixture. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are revolutionizing the way chemical reactions are performed, offering enhanced safety, reproducibility, and scalability. nih.gov

Flow Chemistry: In a flow chemistry setup, reagents are continuously pumped through a reactor, where they mix and react. nih.gov This approach offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. nih.gov For the synthesis of 2-Methyl-1,1,2-triphenylpropan-1-ol, a flow process could involve the continuous mixing of a stream of the Grignard reagent with a stream of the ketone precursor in a heated or cooled microreactor. nih.gov This would allow for rapid optimization of reaction conditions and safe handling of the often exothermic Grignard reaction.